molecular formula C18H18N2O4S B2996527 5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 871673-20-0

5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No. B2996527
CAS RN: 871673-20-0
M. Wt: 358.41
InChI Key: TZBZXYUTOGVCIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a hydroxyphenyl group, a thiophenyl group, a dihydropyrazolyl group, and a carboxylic acid group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the hydroxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation . The thiophenyl group might be introduced through a palladium-catalyzed cross-coupling reaction . The dihydropyrazolyl group could potentially be formed through a cyclization reaction . Finally, the carboxylic acid group could be introduced through an oxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (in the hydroxyphenyl and thiophenyl groups) would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxyphenyl group could potentially undergo reactions typical of phenols, such as E1 and E2 eliminations . The carboxylic acid group could participate in reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the less polar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

Research on similar compounds could provide insights into potential future directions for this compound. For example, studies on the oxidation of lignin (a complex organic polymer that shares some structural similarities with this compound) have highlighted the potential for developing new methods for converting lignin into valuable chemicals .

properties

IUPAC Name

5-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-15-6-2-1-5-12(15)14-11-13(16-7-4-10-25-16)19-20(14)17(22)8-3-9-18(23)24/h1-2,4-7,10,14,21H,3,8-9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZXYUTOGVCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

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